molecular formula C12H16O2 B14586403 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one CAS No. 61405-65-0

1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one

Cat. No.: B14586403
CAS No.: 61405-65-0
M. Wt: 192.25 g/mol
InChI Key: JPYSFYIKLLVGKW-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and an isopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methyl-2-(propan-2-yl)phenol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methyl-2-(propan-2-yl)phenol: Similar structure but lacks the ethanone group.

    1-[4-Hydroxy-3-methoxyphenyl]ethan-1-one: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its specific arrangement of functional groups also contributes to its distinct chemical and biological properties.

Properties

CAS No.

61405-65-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3-methyl-2-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-7(2)12-8(3)11(14)6-5-10(12)9(4)13/h5-7,14H,1-4H3

InChI Key

JPYSFYIKLLVGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(C)C)C(=O)C)O

Origin of Product

United States

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